Idraparinux sodium
Description
Contextualization within Synthetic Oligosaccharide Anticoagulants
Synthetic oligosaccharide anticoagulants represent a specific class of drugs designed to mimic the action of the antithrombin-binding sequence found in heparin. nih.govmdpi.com Unlike traditional heparins, which are a heterogeneous mixture of polysaccharides, these agents are synthetically produced, ensuring a uniform chemical structure. mdpi.com Their primary mechanism of action is the indirect inhibition of Factor Xa, a critical enzyme in the coagulation cascade. ontosight.ainih.gov
Factor Xa's role is pivotal as it catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin (B1330869), the mesh-like structure of a blood clot. ontosight.aiportico.org Synthetic oligosaccharides like idraparinux (B1674382) sodium bind to antithrombin (AT), a natural inhibitor of coagulation proteases. drugbank.comacs.org This binding induces a conformational change in AT, significantly accelerating its ability to inactivate free Factor Xa. portico.orgacs.org By neutralizing Factor Xa, these drugs effectively block the amplification of the coagulation cascade and prevent thrombus formation. ontosight.aiportico.org Because of their specific length, these pentasaccharides are too short to bridge antithrombin to thrombin, meaning they selectively target Factor Xa without directly inhibiting thrombin. ahajournals.org
Structural Relationship to Fondaparinux (B3045324) and Research Rationale
The development of idraparinux sodium is directly linked to its predecessor, fondaparinux, the first in this class of synthetic anticoagulants. mdpi.comacs.org Both compounds are synthetic pentasaccharides, meaning they are composed of five sugar units, and are based on the minimal antithrombin-binding domain of heparin. nih.govmdpi.com
The research rationale for developing idraparinux was to improve upon the pharmacological properties of fondaparinux, specifically to create a compound with a much longer duration of action. acs.orgnih.gov This was achieved through specific chemical modifications to the pentasaccharide structure. Idraparinux is a hypermethylated derivative of fondaparinux. openaccessjournals.com These structural alterations, particularly the addition of methyl groups, result in a higher binding affinity for antithrombin and a significantly longer elimination half-life. ahajournals.orgnih.gov
The extended half-life was the key driver behind the research into idraparinux. While fondaparinux has a half-life of about 17 hours, idraparinux's half-life is approximately 80 to 130 hours. nih.govwikipedia.orgahajournals.org This prolonged pharmacokinetic profile was designed to allow for once-weekly subcutaneous administration, a potential advantage in long-term anticoagulant therapy. wikipedia.orgmanufacturingchemist.com Research showed that this extended half-life was achieved, with studies confirming its long-acting nature. openaccessjournals.com However, the very long half-life also presented challenges, leading to the subsequent investigation of a biotinylated version, idrabiotaparinux (B1255420), which could be neutralized by avidin. nih.govwikipedia.orgncats.io
Table 1: Comparison of Fondaparinux and this compound
| Feature | Fondaparinux | This compound |
|---|---|---|
| Drug Class | Synthetic Pentasaccharide Anticoagulant | Synthetic Pentasaccharide Anticoagulant |
| Mechanism of Action | Indirect, selective inhibition of Factor Xa via antithrombin binding | Indirect, selective inhibition of Factor Xa via antithrombin binding |
| Structure | Synthetic pentasaccharide mimicking the AT-binding region of heparin | Hypermethylated synthetic pentasaccharide, an analogue of fondaparinux |
| Elimination Half-life | ~17 hours wikipedia.orgahajournals.org | ~80-130 hours nih.govahajournals.orgwikipedia.org |
| Research Goal | To create a synthetic, selective Factor Xa inhibitor with predictable pharmacokinetics nsf.gov | To create a long-acting version of fondaparinux for less frequent administration nih.govresearchgate.net |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously. |
|---|---|
CAS No. |
149920-56-9 |
Molecular Formula |
C38H64NaO49S7 |
Molecular Weight |
1552.3 g/mol |
IUPAC Name |
nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |
InChI Key |
LRWRCXOPMFQZNL-QIEZGXCVSA-N |
SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
Canonical SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
Synonyms |
idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Idraparinux Sodium
Total Synthesis of the Idraparinux (B1674382) Pentasaccharide Core
The total synthesis of the idraparinux pentasaccharide core is a significant challenge in carbohydrate chemistry, primarily due to the stereochemical complexities of the glycosidic linkages. thieme-connect.com
Stereoselective Glycosylation Strategies
The construction of the pentasaccharide backbone of idraparinux involves the formation of several glycosidic bonds, each with specific stereochemical requirements. The linkages in idraparinux are 1,4-α–β–α–α. acs.org Achieving high stereoselectivity, particularly for the 1,2-cis (α) linkages, is a critical aspect of the synthesis. nsf.gov
Researchers have employed various strategies to control the stereochemical outcome of glycosylation reactions. One common approach involves the use of a participating group at the C2 position of the glycosyl donor, which typically leads to the formation of a 1,2-trans glycosidic bond. researchgate.net However, for the synthesis of α-linkages, non-participating protecting groups are required.
A notable strategy involves the use of thioglycoside donors in the presence of promoters like N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). mdpi.com This system has been shown to be highly effective in the stereoselective condensation of glycosyl donors to form the desired α-interglycosidic linkages. mdpi.com For instance, the NIS-TfOH-promoted glycosylation of a disaccharide acceptor with a monosaccharide donor can proceed with full α-selectivity. mdpi.com
Another approach utilizes glycosyl phosphates as donors. acs.orgnih.gov These donors, in combination with specific protecting groups and reaction conditions, can facilitate α-directing one-pot glycosylations. acs.orgnih.gov The choice of solvent and temperature also plays a crucial role in directing the stereoselectivity of the glycosylation.
The synthesis often involves a convergent [3+2] or a sequential mdpi.commdpi.comCurrent time information in Bangalore, IN. block synthesis approach, where pre-synthesized di- and trisaccharide blocks are coupled to assemble the final pentasaccharide. acs.org This modularity allows for better control over the stereochemistry of the individual glycosylation steps. For example, a [2+3] block synthesis has been described where a trisaccharide acceptor is coupled with a disaccharide donor. nih.govpopline.org
Protecting Group Chemistry in Oligosaccharide Synthesis
Protecting group chemistry is fundamental to the multi-step synthesis of complex oligosaccharides like idraparinux. wikipedia.orgorganic-chemistry.org The judicious choice and manipulation of protecting groups are essential to mask reactive functional groups, thereby ensuring that the desired reactions occur at specific positions. wikipedia.org
In the synthesis of idraparinux, a variety of protecting groups are employed to temporarily shield hydroxyl and carboxylic acid functionalities. These groups must be stable under the conditions of glycosylation and other transformations, yet be removable under specific, mild conditions without affecting other parts of the molecule. wikipedia.orgorganic-chemistry.org
Commonly used protecting groups in idraparinux synthesis include:
Benzyl (Bn) ethers: Used to protect hydroxyl groups, they are stable under a wide range of reaction conditions and can be removed by catalytic hydrogenation.
Acyl groups (e.g., Acetyl (Ac), Benzoyl (Bz)): Often used as participating groups to direct 1,2-trans glycosylation. They can be removed under basic conditions (e.g., Zemplén deacetylation).
Silyl (B83357) ethers (e.g., tert-butyldiphenylsilyl (TBDPS)): Offer tunable stability and are typically removed using fluoride (B91410) reagents like hydrogen fluoride-pyridine (HF-Py). nsf.gov
Naphthylmethyl (NAP) ethers: Can be selectively removed under oxidative conditions using dichlorodicyanoquinone (DDQ). mdpi.com
An orthogonal protecting group strategy is often implemented, where different types of protecting groups that can be removed under distinct conditions are used within the same molecule. organic-chemistry.org This allows for the selective deprotection of a specific functional group for further reaction while others remain protected. organic-chemistry.org For instance, the use of both acid-labile (e.g., silyl ethers) and base-labile (e.g., acyl esters) protecting groups allows for sequential manipulations of the oligosaccharide chain. nsf.gov
Efficient Modular and One-Pot Synthesis Approaches
A modular approach involves the synthesis of key building blocks (monosaccharides and disaccharides) that can be assembled in a convergent manner. mdpi.com This strategy allows for the synthesis of various analogues by simply changing one of the building blocks. mdpi.com For instance, a modular pathway has been developed for the synthesis of idraparinux analogues bearing sulfonic acid moieties, utilizing two monosaccharide and four disaccharide building blocks. mdpi.comnih.gov
One-pot synthesis, a process where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, has emerged as a particularly efficient strategy. acs.orgnih.gov This approach relies on the programmable reactivity of the building blocks. nsf.gov By using thioglycoside donors with well-defined relative reactivity values (RRVs), a sequence of glycosylations can be performed in a single pot. nsf.gov
A notable example is the efficient modular one-pot synthesis of idraparinux using a glycosyl phosphate (B84403) with a 6-O-tert-butyl diphenyl silyl group and a D-glucuronic acid-containing disaccharide thioglycoside as donor building blocks. acs.orgnih.gov This mdpi.commdpi.comCurrent time information in Bangalore, IN. approach successfully avoids the complicated late-stage installation of the uronic acid residues. acs.orgnih.gov This one-pot synthesis has been demonstrated to be an effective strategy for the modular assembly of other heparan sulfates. acs.orgnih.gov
Synthesis of Idraparinux Sodium Analogues
The synthetic methodologies developed for idraparinux have been extended to the preparation of various analogues with modified properties.
Biotinylated Derivatives (e.g., Idrabiotaparinux)
Idrabiotaparinux (B1255420) is a biotinylated derivative of idraparinux, designed to allow for its neutralization by avidin. wikipedia.orgnih.gov The synthesis of idrabiotaparinux involves the attachment of a biotin (B1667282) moiety to the pentasaccharide core. nih.gov This modification provides a mechanism to reverse the anticoagulant effect of the drug if necessary. researchgate.net The development of idrabiotaparinux highlights the versatility of the synthetic platform for creating tailored heparin-based drugs. rsc.org
Isosteric Sulfonic Acid Analogues
Researchers have synthesized isosteric analogues of idraparinux where one or more of the O-sulfate groups are replaced by metabolically stable sulfonic acid moieties. mdpi.comnih.govnih.gov This modification is intended to improve the pharmacokinetic profile of the drug.
The synthesis of these analogues follows a modular approach, where building blocks containing the sulfonic acid functionality are incorporated into the pentasaccharide chain. mdpi.comnih.gov For example, monosaccharide and disaccharide building blocks containing a sulfonatomethyl group have been prepared and used as both donors and acceptors in glycosylation reactions. nih.govpopline.org
Molecular Pharmacology and Biochemical Mechanisms of Idraparinux Sodium
Indirect Antithrombin-Dependent Factor Xa Inhibition
Idraparinux (B1674382) sodium exerts its anticoagulant effect indirectly by binding to antithrombin (AT), a natural inhibitor of several coagulation proteases. portico.orgahajournals.org This binding induces a conformational change in AT, which in turn enhances the rate at which AT inhibits Factor Xa. portico.orgtandfonline.com By specifically targeting Factor Xa, idraparinux blocks the conversion of prothrombin to thrombin, a key step in the formation of a fibrin (B1330869) clot. portico.orgahajournals.org Unlike longer heparin chains, idraparinux is too short to form a bridge between antithrombin and thrombin, meaning it does not significantly inhibit thrombin activity. ahajournals.org This selective, indirect inhibition of Factor Xa is the primary mechanism behind its antithrombotic properties. portico.orgwikipedia.org
High-Affinity Interaction with Antithrombin (AT)
A defining characteristic of idraparinux sodium is its remarkably high affinity for antithrombin. acs.orgnih.govresearchgate.net This strong binding is a key differentiator from other pentasaccharides like fondaparinux (B3045324). portico.org
The interaction between idraparinux and antithrombin involves specific binding sites on both molecules. The binding of idraparinux to AT induces a critical conformational change in the antithrombin molecule. portico.orgtandfonline.com This "activation" of antithrombin is essential for its enhanced inhibitory activity towards Factor Xa. tandfonline.comembopress.org The binding is primarily driven by nonionic interactions, with a significant contribution from hydrophobic interactions, which is a notable difference from the binding of the natural pentasaccharide found in heparin. acs.org Molecular dynamics simulations have provided insights into the multi-step process of binding and conformational activation, including the expulsion of the hinge region and the extension of helix D in antithrombin. tandfonline.com The key amino acid residues in antithrombin involved in this interaction include Arg46, Arg47, Lys114, Lys125, and Arg129. embopress.org
The high-affinity binding of idraparinux to antithrombin has been quantified through various studies. The dissociation constant (Kd) for the interaction between idraparinux and antithrombin is in the nanomolar range, indicating a very tight and stable complex. portico.orgacs.org This high affinity is a direct result of the chemical modifications in the idraparinux structure compared to fondaparinux, specifically the O-sulfation and O-methylation. acs.org This strong and persistent binding to its molecular target, antithrombin, is responsible for the long-acting anticoagulant effect of idraparinux. ahajournals.orgopenaccessjournals.com
Molecular Binding Sites and Conformational Activation of Antithrombin
In Vitro Enzymatic Assays for Coagulation Factor Activity
The anticoagulant activity of this compound has been characterized using various in vitro enzymatic assays. These assays are crucial for determining the compound's potency and selectivity. Chromogenic assays are commonly used to measure the inhibition of Factor Xa. scrvt.com In these assays, a known amount of Factor Xa is added to a sample containing idraparinux and antithrombin. The remaining Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, with the color change being inversely proportional to the inhibitory activity of the idraparinux-antithrombin complex. scrvt.com These in vitro studies have consistently demonstrated that idraparinux is a potent and selective inhibitor of Factor Xa, with minimal direct effect on other coagulation factors. portico.org
Antifactor Xa Activity Profiling
The antifactor Xa activity of this compound is a key measure of its anticoagulant effect. This activity is typically quantified in units per milligram (U/mg). Studies have shown that idraparinux possesses a very high specific anti-Factor Xa activity. portico.org The profile of anti-Factor Xa activity following administration of idraparinux is characterized by a rapid onset and a prolonged duration of action, which is consistent with its high affinity for antithrombin and long elimination half-life. portico.orgahajournals.org This sustained anti-Factor Xa activity allows for less frequent dosing compared to other anticoagulants. ahajournals.orgwikipedia.org
Data Tables
Table 1: In Vitro Activity of Idraparinux
| Compound | AT Affinity Kd (nM) | Anti-factor Xa activity (U/mg) |
| Idraparinux | 1.4 ± 0.3 | 1240 ± 15 |
| Fondaparinux | 48 ± 11 | 850 ± 27 |
Data sourced from Herbert et al. (1998) as cited in a 2002 review. portico.org
Table 2: Properties of Factor Xa Inhibitors
| Property | Idraparinux | Fondaparinux |
| Inhibitory Mechanism | Indirect | Indirect |
| Clearance | Renal | Renal |
This table presents a simplified comparison based on available data. ahajournals.org
Structure Activity Relationship Sar Investigations of Idraparinux Sodium
Identification of Key Structural Determinants for Anticoagulant Potency
The anticoagulant potency of idraparinux (B1674382) is intricately linked to its specific pentasaccharide sequence, which is a synthetic analogue of the antithrombin-binding domain of heparin. mdpi.com The interaction between idraparinux and antithrombin is primarily electrostatic, involving the negatively charged groups on the pentasaccharide and positively charged lysine (B10760008) and arginine residues on the protein. nih.gov
Key structural features essential for high anticoagulant activity include:
A specific pentasaccharide sequence: This sequence is the minimum structural unit required for high-affinity binding to antithrombin. uq.edu.au
Precise sulfation pattern: The presence of eight sulfate (B86663) groups arranged in a specific spatial configuration is crucial. nih.gov The 3-O-sulfate group on the central glucosamine (B1671600) residue is particularly critical for antithrombin binding. nih.gov
Carboxylate groups: SAR studies have shown that the carboxylate groups are indispensable and cannot be replaced by sulfate esters without losing anticoagulant activity. nih.gov
N-sulfate groups: The N-sulfate groups on two of the glucosamine units are important for providing key binding contacts with antithrombin. nih.gov
Influence of Methylation and Sulfation Patterns on Antithrombin Binding Affinity
The methylation and sulfation patterns of idraparinux are critical modifications that distinguish it from its precursor, fondaparinux (B3045324), and significantly enhance its antithrombin binding affinity. ahajournals.org Idraparinux is fully O-methylated and O-sulfated. researchgate.net This extensive sulfation increases the negative charge of the molecule, leading to a stronger electrostatic interaction with the positively charged binding site on antithrombin. ahajournals.org
Detailed mapping of sulfation patterns has revealed the specific roles of different sulfate groups:
3-O-sulfation on the central glucosamine unit is paramount for antithrombin III binding. nih.gov
6-O-sulfation on the glucosamine at position -2 and 2-O-sulfation of the iduronic acid at position +1 are essential for the inhibition of both factor IIa and Xa. nih.gov
The N-sulfate groups on the glucosamine units at positions -2 and +2, along with the 6-O-sulfates on these same units, enhance binding affinity. nih.gov
The methylation of all free hydroxyl groups further contributes to the molecule's favorable pharmacokinetic profile. mdpi.comnih.gov
Comparative Analysis of Sulfate Ester versus Sulfonic Acid Moieties
Research has been conducted to explore the replacement of sulfate esters in idraparinux with bioisosteric sulfonic acid moieties to potentially improve its pharmacological properties. nih.govpopline.org This involves substituting the OSO3⁻ group with a CH₂SO₃⁻ group. mdpi.com
Studies on synthetic analogues have yielded mixed results, demonstrating that the position and number of sulfonic acid groups have a significant impact on anticoagulant activity. nih.gov
A disulfonic acid analogue , where two primary sulfate esters were replaced, exhibited outstanding anti-Factor Xa activity, even higher than idraparinux itself. nih.govnih.gov
Conversely, the introduction of a third sulfonic acid moiety at the terminal sugar unit resulted in a dramatic decrease in anti-Xa activity. nih.govnih.gov
This suggests that while a limited and specific replacement of sulfate with sulfonic acid can be beneficial, extensive modification is detrimental to the anticoagulant function. The observed differences in activity are attributed to altered conformations of the L-iduronic acid residue within the pentasaccharide. nih.gov
Table 1: Comparative Anti-Xa Activity of Idraparinux and its Sulfonic Acid Analogues
| Compound | Anti-Xa Activity (U/mg) |
|---|---|
| Arixtra® (Fondaparinux) | 1195 ± 189 |
| Idraparinux | 1911 ± 193 |
| Pentasaccharide disulfonic acid analogue | 2153 ± 153 |
| Pentasaccharide trisulfonic acid analogue | 384 ± 139 |
Data sourced from in vitro coagulation studies. nih.gov
Conformational Aspects and Their Correlation with Biological Activity
The biological activity of idraparinux and its analogues is not solely dependent on its chemical composition but also on its three-dimensional conformation in solution. The flexibility of the sugar rings, particularly the L-iduronic acid residue, is a key factor. nih.gov
L-iduronic acid conformation: This residue can alternate between different chair and skew-boat conformations to achieve optimal binding with antithrombin. nih.gov The difference in biological activity between the di- and tri-sulfonic acid analogues of idraparinux has been attributed to the different conformations adopted by their L-iduronic acid residues. nih.gov
Glycosidic bond fluctuations: Molecular dynamics simulations have shown that the glycosidic bonds in idraparinux exhibit flexibility, with faster fluctuations observed at the reducing end of the molecule. nih.gov
These conformational dynamics are crucial for the molecule's ability to present the correct arrangement of charged groups for effective recognition and binding to antithrombin, thereby triggering the anticoagulant response. nih.gov
Computational Chemistry and Molecular Modeling Studies of Idraparinux Sodium
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the conformational behavior of idraparinux (B1674382) sodium and its derivatives in a solvated environment, mimicking physiological conditions. acs.org These simulations track the movements of atoms over time, providing a detailed picture of molecular flexibility and interactions. acs.orgnih.gov The accuracy of MD simulations is critically dependent on two key factors: the quality of the force field used to describe the interatomic interactions and the extent of conformational sampling achieved during the simulation. nih.govmaynoothuniversity.ie
Force Field Validation and Optimization for Carbohydrate Systems
The development and validation of accurate force fields are paramount for meaningful MD simulations of carbohydrates, which are known for their complex stereochemistry and flexibility. nih.govmaynoothuniversity.ie Several force fields, such as CHARMM, GLYCAM/AMBER, and GROMOS, have been developed and parameterized for carbohydrates. nih.govacs.org
For idraparinux and its analogues, studies have focused on selecting the most suitable force field by comparing simulation results with experimental data. acs.org Research has indicated that the CHARMM carbohydrate force field provides a good reproduction of the experimental data for idraparinux. acs.org To enhance accuracy, specific parameters, such as torsion angle parameters for modified groups like the sulfonato-methyl group, have been developed and validated against Nuclear Magnetic Resonance (NMR) data. acs.org The process often involves a hierarchical approach, starting with parameterization for monosaccharides and then extending to oligosaccharides by fitting to quantum mechanics calculations and validating against experimental data like X-ray geometries and NMR J-coupling constants. nih.gov
Table 1: Comparison of Popular Carbohydrate Force Fields
| Force Field | Development Basis | Key Features |
| CHARMM | Hierarchical approach, based on CHARMM all-atom biomolecular force field. nih.gov | Allows simulation of various monosaccharides and oligosaccharides. nih.gov Parameters are derived by fitting to quantum mechanics scans and validated with experimental data. nih.gov |
| GLYCAM/AMBER | Developed within the AMBER framework. acs.org | Utilizes asymmetric torsional potentials to better capture the flexibility of glycosidic linkages and hydroxyl groups. acs.org |
| GROMOS | Part of the GROMOS family of force fields. acs.org | Has specific parameter sets for carbohydrates, such as 56a6CARBO. acs.org |
Enhanced Sampling Techniques (e.g., Gaussian Accelerated MD)
Standard MD simulations can be limited by their ability to adequately sample the vast conformational space of flexible molecules like idraparinux within accessible simulation times. nih.govarxiv.org To overcome this, enhanced sampling techniques are employed to accelerate conformational transitions and explore the free energy landscape more efficiently. arxiv.orgfrontiersin.orgnih.gov
One such method is Gaussian Accelerated Molecular Dynamics (GaMD). tandfonline.comnsf.govunc.edunih.gov GaMD works by adding a harmonic boost potential to the system's potential energy surface, which smooths the energy landscape and lowers the barriers between different conformational states. nsf.govunc.edunih.gov This technique has been successfully applied to study the conformational behavior of idraparinux and its derivatives, providing significantly accelerated sampling compared to classical MD. acs.org GaMD is particularly advantageous as it does not require predefined reaction coordinates, allowing for unconstrained exploration of complex biological processes. tandfonline.comnsf.govnih.gov The method also allows for the calculation of free energy landscapes, providing quantitative insights into the stability and transitions between different conformations. tandfonline.comnsf.gov
Other enhanced sampling methods include metadynamics and replica-exchange MD, which also aim to overcome energy barriers and improve sampling efficiency. arxiv.orgfrontiersin.orgresearchgate.net
Integration with Experimental Spectroscopic Data (e.g., Nuclear Magnetic Resonance)
The integration of computational data from MD simulations with experimental results from spectroscopic techniques like Nuclear Magnetic Resonance (NMR) is crucial for a comprehensive understanding of idraparinux's structure and dynamics. nih.govrsc.org NMR spectroscopy provides valuable experimental data on key geometrical descriptors, such as scalar couplings (J-couplings) and nuclear Overhauser effects (NOEs), which are related to dihedral angles and inter-proton distances, respectively. acs.orgnih.gov
This experimental data serves as a critical benchmark for validating and refining the force fields used in MD simulations. acs.orgnih.gov For instance, by comparing the descriptors obtained from GaMD simulations of idraparinux with experimental NMR data, researchers can assess the accuracy of the chosen force field. acs.org Studies have shown that the CHARMM force field, for example, best reproduces the experimental NMR data for idraparinux. acs.org This synergy between simulation and experiment allows for a more robust characterization of the conformational ensemble of idraparinux in solution. nih.govrsc.org
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.comresearchgate.net This method is instrumental in understanding the interactions between idraparinux sodium and its protein targets, such as Factor Xa and antithrombin. mdpi.comtandfonline.compatsnap.com
In a typical docking study, a library of ligand conformations is screened against the binding site of a protein. A scoring function is then used to estimate the binding affinity and rank the different binding poses. uni-duesseldorf.de For idraparinux, docking studies have been employed to investigate its binding to various proteins, including the main protease of SARS-CoV-2 in drug repurposing studies. mdpi.comresearchgate.net These studies have shown that idraparinux can exhibit high binding affinities to its targets. mdpi.com
Following docking, a detailed analysis of the ligand-protein interactions is performed. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. mdpi.comcore.ac.uk For example, the interaction of idraparinux with the main protease of SARS-CoV-2 was found to involve multiple hydrogen bonds with specific amino acid residues like Glu166. mdpi.com The stability of these docked complexes is often further evaluated using MD simulations. mdpi.com
Table 2: Key Interactions in a Docking Study of Idraparinux with SARS-CoV-2 Mpro
| Interaction Type | Interacting Residues in SARS-CoV-2 Mpro |
| Hydrogen Bonds | Glu166, Asn142, Gly143, Cys145. mdpi.com |
| Docking Score | -12.93 kcal/mol. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govcmu.ac.th The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. cmu.ac.thacs.org
In the context of idraparinux and its derivatives, QSAR studies can be used to understand how modifications to the pentasaccharide structure affect its anticoagulant activity. acs.org The process involves several steps:
Data Set Preparation : A dataset of compounds with known chemical structures and measured biological activities is compiled. cmu.ac.th
Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov
Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov
For Factor Xa inhibitors, deep learning models like Deep Preference Data Integration (DPDI) have been developed to integrate diverse assay data sets, improving the accuracy of QSAR predictions. acs.org Such models can effectively handle large and heterogeneous datasets to identify the structural features that are crucial for biological activity. acs.org
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Idraparinux Sodium Non Human Studies
Absorption and Bioavailability in Animal Models
Preclinical studies demonstrated that idraparinux (B1674382) sodium is rapidly and completely absorbed following subcutaneous administration across different animal species. Investigations in rats, rabbits, and baboons revealed a subcutaneous bioavailability of approximately 100%. portico.org This high level of bioavailability indicates efficient uptake from the subcutaneous tissue into systemic circulation, a favorable characteristic for a parenterally administered anticoagulant. This attribute is similar to its parent compound, fondaparinux (B3045324), which also exhibits excellent subcutaneous bioavailability. researchgate.net The rapid and complete absorption contributes to its predictable anticoagulant effect.
Table 1: Bioavailability and Half-Life of Idraparinux in Preclinical Species
| Species | Administration Route | Bioavailability (%) | Elimination Half-Life (hours) | Source |
|---|---|---|---|---|
| Rat | Subcutaneous | ~100 | 9.2 | portico.org |
| Rabbit | Subcutaneous | ~100 | Not Specified | portico.org |
| Baboon | Subcutaneous | ~100 | 61.9 | portico.org |
Distribution and Excretion Pathways in Preclinical Species
Following absorption, idraparinux exhibits a distribution profile largely confined to the blood volume, a characteristic typical for highly charged polysaccharide anticoagulants. researchgate.net Its most notable pharmacokinetic feature, demonstrated in animal studies, is its exceptionally long elimination half-life. Preclinical data showed prolonged half-lives of 9.2 hours in rats and 61.9 hours in baboons. portico.org This extended duration of action is significantly longer than that of fondaparinux (which has a half-life of 17-21 hours in humans) and is a result of its high-affinity binding to antithrombin. portico.orgwikipedia.orgahajournals.org
The primary route of elimination for idraparinux is renal. openaccessjournals.com The compound is excreted largely unchanged in the urine. This is supported by human pharmacokinetic studies where creatinine (B1669602) clearance was identified as the most significant covariate affecting the clearance of idraparinux, indicating the kidney's central role in its excretion. nih.gov
Metabolic Profiling in Non-Human Systems
Metabolic studies in non-human systems indicate that idraparinux sodium undergoes minimal to no metabolism. openaccessjournals.com Similar to fondaparinux, which is also not metabolized, idraparinux is cleared from the body almost entirely as the unchanged parent compound. researchgate.netopenaccessjournals.com The lack of significant hepatic metabolism, particularly via the cytochrome P450 (CYP) enzyme system, suggests a low potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes. This metabolic profile simplifies its dosing and reduces the risk of variable patient responses due to metabolic differences.
Pharmacodynamic Assessments in Animal Coagulation Models
The primary pharmacodynamic effect of idraparinux is the potent and selective indirect inhibition of Factor Xa (FXa). portico.orgwikipedia.org This action is mediated by its high-affinity binding to antithrombin (AT), which potentiates the natural inhibitory activity of AT against FXa by orders of magnitude. portico.org In vitro studies showed that idraparinux has a higher affinity for human AT than fondaparinux. portico.org
This mechanism was validated in several animal coagulation models. Idraparinux demonstrated potent antithrombotic effects in experimental models of venous thrombosis in both rats and rabbits. portico.orgnih.gov The median effective doses (ED50) required to inhibit thrombus formation were determined in these species, highlighting its efficacy. portico.orgimrpress.com
Table 2: Antithrombotic Efficacy of Idraparinux in Animal Models of Venous Thrombosis
| Animal Model | Administration Route | Median Effective Dose (ED50) | Source |
|---|---|---|---|
| Rat | Intravenous (i.v.) | 40.0 ± 3.4 nmol/kg | portico.org |
| Rabbit | Subcutaneous (s.c.) | 105.0 ± 9.4 nmol/kg | portico.orgimrpress.com |
Furthermore, studies in rabbits showed that idraparinux administration resulted in a long-lasting anti-Factor Xa activity and ex vivo inhibition of thrombin generation. portico.org It was also found to enhance the activity of recombinant tissue-plasminogen activator (rt-PA), promoting thrombolysis and preventing the accretion of new fibrin (B1330869) onto an existing thrombus. portico.orgimrpress.com
Mechanistic Pharmacokinetic-Pharmacodynamic Correlations
A clear and direct correlation between the pharmacokinetic profile of idraparinux and its pharmacodynamic effects has been established in preclinical models. The dose-dependent anti-Factor Xa activity observed in animals correlates directly with the drug's ability to inhibit thrombin generation. nih.gov
Crucially, studies have shown that the duration of the antithrombotic effect of idraparinux closely parallels its ex vivo anti-Factor Xa activity. portico.org This tight PK/PD relationship indicates that plasma concentrations of the drug are a reliable surrogate for its anticoagulant and antithrombotic effects. The long elimination half-life (a PK parameter) is directly responsible for the sustained anti-FXa activity and the long-lasting antithrombotic effect (PD outcomes). This predictable relationship is a key feature of idraparinux, suggesting that its anticoagulant effect can be maintained with infrequent dosing, a hypothesis that was later tested in clinical trials. wikipedia.orgnih.gov
Advanced Analytical and Bioanalytical Methodologies for Idraparinux Sodium Research
Development of Robust Quantification Methods in Biological Matrices (Preclinical)
The development of robust and validated bioanalytical methods is fundamental for characterizing the pharmacokinetic profile of Idraparinux (B1674382) sodium in preclinical studies. These methods must be sensitive, specific, and reliable for quantifying the drug in complex biological matrices such as plasma. The two primary methodologies employed for this purpose are chromogenic anti-Factor Xa (anti-FXa) assays and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chromogenic Anti-FXa Assays: This is a functional assay widely used for measuring the activity of indirect Factor Xa inhibitors. mdpi.com The principle involves measuring the residual activity of a known amount of added FXa after its inhibition by the antithrombin-Idraparinux sodium complex. mdpi.com The remaining FXa cleaves a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the concentration of Idraparinux sodium in the sample. mdpi.com These assays are calibrated using a purified standard of the drug. mdpi.com Studies on the closely related pentasaccharide, fondaparinux (B3045324), have demonstrated that chromogenic assays can be validated to show high precision and accuracy across a wide range of concentrations in various biological matrices, including plasma. researchgate.net The prothrombinase-induced clotting time (PiCT) has also been identified as a suitable coagulation assay to determine the anticoagulant effects of Idraparinux. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity, making it a gold standard for the quantification of drugs in biological fluids. nih.gov An LC-MS/MS method involves chromatographically separating the analyte from matrix components before detection by a mass spectrometer. chdr.nlscienceopen.com For large molecules like Idraparinux, sample preparation typically involves a protein precipitation step to remove larger proteins from the blood or plasma sample. nih.gov The use of a stable isotope-labeled internal standard is crucial for normalizing and correcting for matrix effects and variations in instrument response, ensuring high accuracy. scienceopen.com The method is validated according to regulatory guidelines to ensure its performance in terms of linearity, precision, accuracy, recovery, and stability. nih.gov
Below is a table representing typical validation parameters for a bioanalytical method, based on data for structurally related compounds, which would be applicable to this compound quantification.
| Parameter | Description | Typical Acceptance Criteria/Value |
|---|---|---|
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | >0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. | ~0.02 - 0.05 µg/mL |
| Intra-day Precision (%CV) | The precision of the method within a single day's run. | <15% (<20% at LLOQ) |
| Inter-day Precision (%CV) | The precision of the method across different days. | <15% (<20% at LLOQ) |
| Accuracy (% Bias) | The closeness of the determined value to the nominal or known true value. | Within ±15% (±20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible |
Advanced Spectroscopic and Chromatographic Characterization
The comprehensive structural characterization of this compound relies on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for elucidating its complex structure and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H and ¹³C) is a cornerstone technique for the structural elucidation of this compound. newdrugapprovals.orgnih.gov It provides detailed information about the atomic environments within the molecule. ¹H NMR is used to identify the anomeric protons of the individual saccharide units, with specific chemical shifts confirming the structure. newdrugapprovals.org Two-dimensional NMR techniques, such as HSQC, are employed to establish the connectivity between protons and carbons, helping to confirm the sequence and stereochemistry of the glycosidic linkages. nih.gov NMR is also uniquely capable of studying the conformational dynamics of the molecule in solution, particularly the flexible iduronic acid ring. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for large, polar molecules like Idraparinux, providing the molecular ion mass. newdrugapprovals.org High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements, which can be used to confirm the elemental formula of the synthetic product, adding a high degree of confidence to its structural assignment. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental chromatographic technique used for both the analysis and purification of this compound. newdrugapprovals.org Reverse-phase HPLC (RP-HPLC) and ion-exchange chromatography are particularly useful. newdrugapprovals.orgacs.org In RP-HPLC, separation is based on the molecule's hydrophobicity. For highly charged molecules like Idraparinux, ion-pairing agents are often added to the mobile phase to improve retention and resolution. nih.gov Anion-exchange chromatography separates molecules based on the strength of their interaction with a positively charged stationary phase, which is highly effective for the highly sulfated Idraparinux molecule. newdrugapprovals.org
Purity Assessment and Structural Confirmation of Synthetic Products
Ensuring the purity and unequivocally confirming the structure of synthetically produced this compound are critical for its development. This is achieved through a combination of the analytical methods described above, with some techniques being particularly suited for these final verification steps.
Purity Assessment: The purity of a synthetic batch of this compound is primarily assessed using HPLC. acs.org By developing a validated HPLC method, the main compound can be separated from any related impurities or degradation products. nih.gov The area of the Idraparinux peak relative to the total area of all peaks in the chromatogram gives a quantitative measure of its purity, which is often required to be greater than 95%. acs.orgnewdrugapprovals.org Quantitative NMR (qNMR) can also be used to determine the exact content or potency of a reference standard by integrating the signal of specific protons against a certified internal standard.
Structural Confirmation: While NMR and HRMS provide extensive structural information, the definitive confirmation of the three-dimensional structure and absolute configuration of a complex stereoisomer like this compound is achieved through single-crystal X-ray crystallography . core.ac.ukrigaku.com This powerful technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the precise position of every atom can be determined. rigaku.com This provides an unambiguous model of the molecule's 3D structure, confirming bond lengths, angles, and the absolute stereochemistry at each chiral center. nih.gov
| Technique | Primary Application |
|---|---|
| Chromogenic Anti-FXa Assay | Quantification (Bioactivity) |
| LC-MS/MS | Quantification (Concentration) |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural Characterization & Confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation (Elemental Composition) |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification |
| X-ray Crystallography | Definitive Structural & Stereochemical Confirmation |
Q & A
Q. What are the pharmacodynamic (PD) and pharmacokinetic (PK) parameters critical to assessing Idraparinux sodium's anticoagulant efficacy?
this compound's efficacy hinges on its anti-FXa activity, with key parameters including:
- Amax (maximal anti-FXa activity)
- AAUC (area under the anti-FXa activity vs. time curve)
- Terminal half-life (~66 days), enabling once-weekly dosing .
Methodological Insight: Use chromogenic assays to quantify anti-FXa activity, and model PK/PD relationships via non-compartmental analysis (NCA) to predict dose-response curves .
Q. How do clinical trials design considerations differ for evaluating this compound in acute vs. chronic venous thromboembolism (VTE)?
- Acute VTE : Prioritize endpoints like recurrent VTE incidence and bleeding risk within 3–6 months.
- Chronic VTE : Focus on long-term safety (e.g., major bleeding, mortality) over 6–12 months.
Example: The van Gogh-PE trial excluded initial LMWH overlap, leading to higher mortality in PE patients, highlighting the need for adaptive trial designs .
Q. What are the standardized efficacy endpoints for comparing this compound with other Factor Xa inhibitors?
- Primary: Recurrent VTE rate.
- Secondary: Major bleeding events, all-cause mortality, and anti-FXa activity profiles.
Methodological Note: Use meta-analyses to harmonize endpoints across trials. Sensitivity analyses (e.g., excluding outlier studies like van Gogh-PE) reduce heterogeneity .
Advanced Research Questions
Q. How can contradictory mortality data between Idraparinux and Idrabiotaparinux trials be resolved?
The van Gogh-PE trial reported higher mortality in Idraparinux-treated PE patients due to lack of LMWH pretreatment. Resolution Strategies:
Conduct subgroup analyses stratified by pretreatment protocols.
Apply sensitivity analyses to exclude studies with protocol deviations .
Example: Excluding van Gogh-PE reduced heterogeneity (I² = 0) and eliminated mortality differences .
Q. What methodological frameworks ensure robust bioequipotency assessments between Idraparinux and its derivatives (e.g., Idrabiotaparinux)?
- Bioequivalence Criteria : Demonstrate that 90% confidence intervals for Amax and AAUC ratios fall within 80–125% .
- Study Design : Randomized crossover trials in healthy volunteers, with PD monitoring over ≥5 weeks to account for Idraparinux’s long half-life .
Data: In EQUINOX, Idrabiotaparinux and Idraparinux showed superimposable anti-FXa profiles (Amax ratio: 1.03; AAUC ratio: 1.02) .
Q. How can researchers optimize dosing regimens to mitigate bleeding risks without compromising anticoagulant efficacy?
- Step 1 : Model exposure-response relationships using population PK/PD analyses.
- Step 2 : Validate lower-dose cohorts in phase II trials (e.g., 2.5 mg vs. 5 mg weekly).
Evidence: Idrabiotaparinux demonstrated reduced major bleeding (0.8% vs. 3.8%) vs. Idraparinux, suggesting biotinylation may improve safety .
Methodological Guidance
Q. What statistical approaches are recommended for handling heterogeneity in meta-analyses of Idraparinux trials?
Q. How should researchers integrate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating Idraparinux-related hypotheses?
- Feasible : Ensure access to PD assays and longitudinal patient data.
- Novel : Address gaps like long-term safety in renal-impaired populations.
- Ethical : Prioritize trials with protocolized bleeding management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
